![molecular formula C20H17NO B12536559 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol CAS No. 817182-40-4](/img/structure/B12536559.png)
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is an organic compound that features a naphthalene ring fused to an indole moiety, connected via an ethan-1-ol linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Indole Formation: The indole moiety is synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.
Coupling Reaction: The naphthalene derivative and the indole moiety are coupled using a suitable linker, such as ethan-1-ol, under specific reaction conditions involving catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Naphthalen-2-yl)ethanol: A similar compound with a naphthalene ring and an ethanol linker.
2-(2-Naphthyl)-1H-indole: A compound with a naphthalene ring fused to an indole moiety.
Uniqueness
2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a naphthalene ring, indole moiety, and ethan-1-ol linker makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
817182-40-4 |
|---|---|
Molekularformel |
C20H17NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-(2-naphthalen-2-ylindol-1-yl)ethanol |
InChI |
InChI=1S/C20H17NO/c22-12-11-21-19-8-4-3-7-17(19)14-20(21)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,22H,11-12H2 |
InChI-Schlüssel |
JLAHBPUDNZDBRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


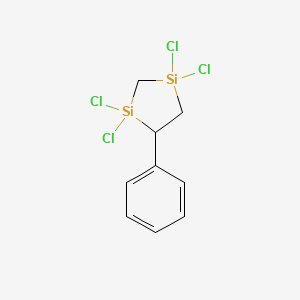
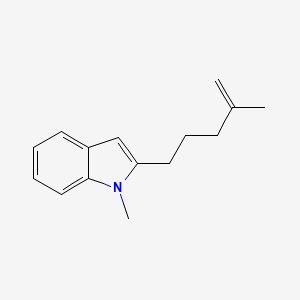
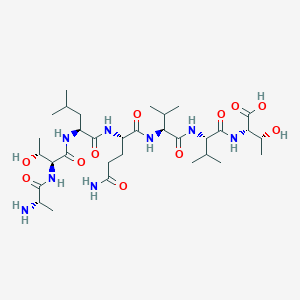
![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
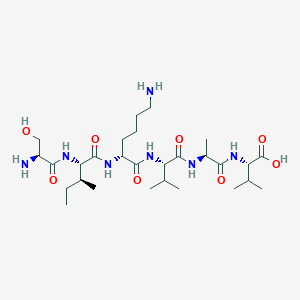
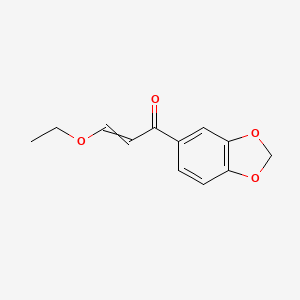
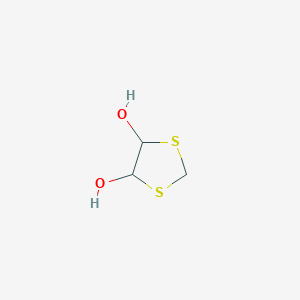
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)

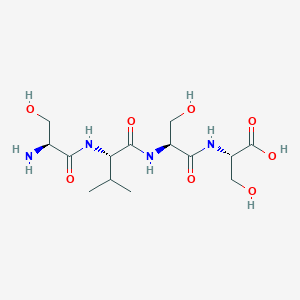

![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
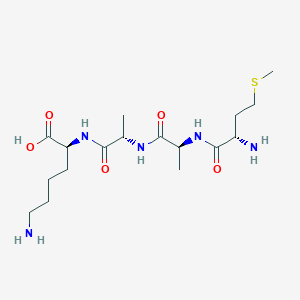
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
